Triethylphosphine

Descripción general

Descripción

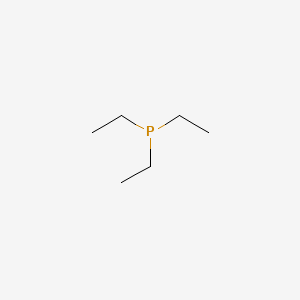

Triethylphosphine is an organophosphorus compound with the chemical formula C₆H₁₅P. It is a colorless liquid with an unpleasant odor characteristic of alkylphosphines. This compound is commonly used as a ligand in organometallic chemistry, where it forms coordination complexes with various metals .

Mecanismo De Acción

Target of Action

Triethylphosphine is an organophosphorus compound that is commonly used as a ligand in organometallic chemistry . It is a key component in the gold-based drug Auranofin . The primary targets of this compound in Auranofin are the anti-oxidative system catalyzed by thioredoxin reductase (TrxR) and the ubiquitin-proteasome system (UPS) . TrxR protects the cell from oxidative stress and death in the cytoplasm and the mitochondria, and is over-expressed in many cancers . The UPS is critically important in cancer cells to prevent cell death due to its role in cell cycle regulation, protein degradation, gene expression, and DNA repair .

Mode of Action

This compound interacts with its targets by inhibiting their functions. In the case of TrxR, Auranofin inhibits the enzyme, leading to dysregulation of the intracellular redox state, increased intracellular reactive oxygen species levels, and stimulation of cellular demise . For the UPS, Auranofin mimics proteasomal inhibition by blocking the system, which is more critical in cancer cells than in non-cancer cells .

Biochemical Pathways

The inhibition of TrxR by Auranofin disrupts the anti-oxidative system, leading to an increase in oxidative stress within the cell . This can lead to cell death, particularly in cancer cells where TrxR is overexpressed . The inhibition of the UPS can also lead to cell death, as it disrupts several critical cellular processes such as cell cycle regulation and protein degradation .

Pharmacokinetics

This compound, as a component of Auranofin, has a unique pharmacokinetic profile. While gold sodium thiomalate (GST), another gold-based drug, is completely bioavailable, only 15-25% of Auranofin is absorbed . The terminal serum half-lives of GST and Auranofin are approximately equal, but the total body half-lives are 250 days for GST and 69 days for Auranofin . The excretory pathways also differ significantly, with 85% of Auranofin appearing in the feces, while only 30% of GST is excreted by this route .

Result of Action

The result of this compound’s action in Auranofin is the induction of cell death, particularly in cancer cells. This is achieved through the disruption of the anti-oxidative system and the UPS, both of which are critical for cell survival . The inhibition of these systems leads to increased oxidative stress and disruption of cellular processes, ultimately leading to cell death .

Action Environment

The action of this compound in Auranofin can be influenced by various environmental factors. For example, the bioavailability and absorption of Auranofin can be affected by factors such as the pH of the stomach and the presence of food . Additionally, the stability of Auranofin can be affected by factors such as temperature and light

Análisis Bioquímico

Biochemical Properties

Triethylphosphine plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom, which can donate a pair of electrons to form coordinate covalent bonds. For example, this compound can form complexes with platinum(II) ions, which are used in anticancer drugs. These complexes can bind to DNA and proteins, altering their structure and function . The interaction of this compound with biomolecules is crucial for its role in various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-containing platinum complexes have been shown to induce cytotoxic effects in cancer cells by binding to DNA and disrupting its replication . This leads to the activation of cell death pathways, ultimately resulting in apoptosis. Additionally, this compound can affect the activity of enzymes involved in cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can interact with biomolecules, such as DNA and proteins, through coordinate covalent bonds. For example, this compound-platinum complexes can bind to DNA, causing structural distortions that inhibit DNA replication and transcription . This leads to the activation of DNA damage response pathways and ultimately results in cell death. This compound can also modulate the activity of enzymes by binding to their active sites, either inhibiting or activating their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture. This degradation can affect its ability to form complexes with metal ions and interact with biomolecules. Long-term studies have shown that this compound-containing complexes can have sustained cytotoxic effects on cancer cells, indicating their potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing complexes can effectively inhibit tumor growth without causing significant toxicity. At high doses, these complexes can induce toxic effects, such as renal toxicity and hepatotoxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal complexes. It can interact with enzymes and cofactors involved in the metabolism of these complexes. For example, this compound-platinum complexes can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions can affect metabolic flux and alter the levels of metabolites in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, this compound-containing complexes can be taken up by cells through endocytosis and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound-containing complexes can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can affect the ability of this compound to interact with biomolecules and exert its effects. For example, the accumulation of this compound-platinum complexes in the nucleus can enhance their ability to bind to DNA and inhibit its replication.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triethylphosphine is typically synthesized using Grignard reagents. The reaction involves the interaction of ethylmagnesium chloride with phosphorus trichloride, resulting in the formation of this compound and magnesium chloride as a byproduct:

3CH3CH2MgCl+P(OC6H5)3→P(CH2CH3)3+3C6H5OMgCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of Grignard reagents .

Industrial Production Methods

In industrial settings, this compound can be produced by the reaction of diethylzinc or triethylaluminum with phosphorus trichloride. Another method involves the reaction of sodium phosphide with iodoethane .

Análisis De Reacciones Químicas

Types of Reactions

Triethylphosphine undergoes various types of chemical reactions, including:

Oxidation: this compound is easily oxidized to this compound oxide when exposed to oxygen.

Acid-Base Reactions: It reacts with strong acids to form salts, such as [HPEt₃]X, where X is the anion of the acid. This reaction is reversible.

Alkylation: This compound can be alkylated to form phosphonium derivatives.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are commonly used.

Alkylation: Alkyl halides are used for the alkylation of this compound.

Major Products Formed

Oxidation: this compound oxide.

Acid-Base Reactions: Triethylphosphonium salts.

Alkylation: Phosphonium derivatives.

Aplicaciones Científicas De Investigación

Triethylphosphine is widely used in scientific research, particularly in the field of organometallic chemistry. Some of its applications include:

Ligand in Coordination Chemistry: It forms complexes with metals, which are used in various catalytic processes.

Synthesis of Metal Complexes: It is used in the synthesis of complexes such as tetrahedrally coordinated iron complexes and dinuclear rhodium complexes.

Catalysis: This compound-containing complexes are used as catalysts in various organic reactions.

Comparación Con Compuestos Similares

Similar Compounds

Trimethylphosphine: Another organophosphorus compound with similar properties but smaller alkyl groups.

Triphenylphosphine: A bulkier ligand with phenyl groups instead of ethyl groups.

Tri-n-butylphosphine: A larger ligand with butyl groups.

Uniqueness of Triethylphosphine

This compound is unique due to its relatively small size and high basicity, which allows it to form stable complexes with various metals. Its smaller size compared to triphenylphosphine allows for multiple this compound ligands to coordinate to a single metal center, making it versatile in forming different types of metal complexes .

Propiedades

IUPAC Name |

triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKFRMDXUJTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060293 | |

| Record name | Phosphine, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of hyacinths; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Triethylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18207 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-70-1 | |

| Record name | Triethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W435D16PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triethylphosphine?

A1: this compound has the molecular formula (C2H5)3P and a molecular weight of 118.18 g/mol.

Q2: How can infrared spectroscopy help distinguish between cis and trans isomers of bis-triethylphosphine platinum complexes?

A2: Infrared spectroscopy can differentiate between cis and trans isomers of (this compound)2PtX2 complexes []. Trans isomers exhibit a single infrared-active metal-phosphorus stretching frequency, while cis isomers display two distinct frequencies. For example, trans-(this compound)2PtCl2 shows an absorption band at 415 cm-1, whereas the cis isomer exhibits bands at 442 and 427 cm-1.

Q3: Are there spectroscopic methods to determine the coordination mode of thiocyanate (NCS-) ligands in rhodium(I) complexes with this compound?

A3: Yes, steric factors influenced by this compound can determine the coordination mode of NCS- ligands in rhodium(I) complexes []. Bulky this compound ligands disfavor linkage through the larger sulfur atom, leading to coordination through the nitrogen atom.

Q4: How does this compound participate in the oxidative addition of nickel(0) complexes to cyclobutadiene?

A4: this compound acts as a stabilizing ligand for the nickel(0) center in the reaction []. Reduction of (η4-tetraphenylcyclobutadiene)nickel(II)bromide with t-butyllithium in the presence of this compound yields bis(this compound)(η4-tetraphenylcyclobutadiene)nickel, which can undergo further reactions with various reagents.

Q5: Can this compound be used in the synthesis of organoplatinum dendrimers?

A5: Yes, this compound plays a crucial role as a ligand in the synthesis of organoplatinum dendrimers with 1,3,5-triethynylbenzene building blocks []. Complexes like 1,3,5-[trans-I(Et3P)2PtC≡C]3C6H3 and 1,2,4,5-[trans-I(Et3P)2PtC≡C]4C6H2 are synthesized using σ-acetylide methodologies and then used to construct dendrimers with ethynylplatinum units in the main chain.

Q6: How does this compound affect the thermal stability of organocopper(I) compounds?

A6: Cyclopentadienyl(this compound)copper(I), a σ-cyclopentadienide complex, exhibits surprisingly high thermal stability compared to other alkylcopper(I) compounds []. The bulky this compound ligand likely contributes to this enhanced stability by providing steric protection to the copper-carbon bond.

Q7: Are there examples of this compound influencing the crystal structure and phase transitions of metal complexes?

A7: Yes, in a ferrocenyl-acetylide-gold(I) complex with this compound, the compound undergoes two discontinuous phase transitions due to conformational changes in the this compound ligand []. These changes, involving gear-like rotation around the P-Au axis and flips of the ethyl groups, highlight the significant influence of this compound on the solid-state properties of metal complexes.

Q8: Does the replacement of this compound with trimethylphosphite in auranofin analogues impact their interaction with biological targets?

A8: Yes, replacing this compound with the oxygen-rich trimethylphosphite ligand in auranofin analogues leads to weaker P-Au bonds []. This difference in bond strength impacts the interaction with biological targets such as vasopressin peptide analogues and cysteine, as observed through 31P NMR and LC-ESI-MS studies.

Q9: How does the administration route of gold compounds affect the intracellular gold content in blood cells?

A9: The route of administration significantly influences intracellular gold levels []. Orally administered this compound gold leads to higher intracellular gold concentrations in blood cells compared to parenteral gold compounds like aurothiomalate and gold keratinate. This difference in cellular uptake can potentially impact the efficacy and toxicity profiles of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)